N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
CAS No.: 2548978-16-9
Cat. No.: VC11829857
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548978-16-9 |
|---|---|
| Molecular Formula | C14H17N3OS |
| Molecular Weight | 275.37 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H17N3OS/c1-10-8-13(17-14(16-10)19-3)15-9-11-6-4-5-7-12(11)18-2/h4-8H,9H2,1-3H3,(H,15,16,17) |
| Standard InChI Key | DDKAVSLXYOERKV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)NCC2=CC=CC=C2OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₄H₁₇N₃OS) features a pyrimidine core substituted at three positions:
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C2: A methylsulfanyl (-SMe) group, which enhances lipophilicity and potential hydrogen-bonding interactions .
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C6: A methyl (-CH₃) group, contributing to steric effects and metabolic stability.
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N4: A (2-methoxyphenyl)methyl substituent, introducing aromaticity and electron-donating properties via the methoxy group.
The methoxy group at the ortho position of the benzyl moiety may influence conformational flexibility and target binding compared to para-substituted analogs .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.37 g/mol | |
| Molecular Formula | C₁₄H₁₇N₃OS | |
| CAS Number | 2548978-16-9 |
Experimental data on melting point, boiling point, and solubility remain unreported, but analogous pyrimidines typically exhibit moderate water solubility (0.1–10 mg/mL) and logP values of 2–4, suggesting moderate lipophilicity .
Synthesis and Structural Analogues
Structural Analogues and Modifications
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N-[(4-Methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2877632-85-2): Differs in the methoxy group’s position (para vs. ortho) and an additional N-methyl group . Such substitutions impact target selectivity, as para-substituted analogs show higher affinity for dihydrofolate reductase (DHFR) in some studies .
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Pyrido[2,3-d]pyrimidines: Fused-ring analogs demonstrate potent DHFR inhibition, with IC₅₀ values in the nanomolar range . For instance, compound 1 in (5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine) inhibits DHFR with a Kₐ of 0.8 nM .
Research Gaps and Future Directions
Despite structural similarities to bioactive compounds, N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine remains understudied. Critical research needs include:
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